1-(4-溴-2-氯苯基)甲基哌啶

描述

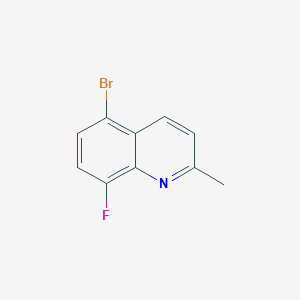

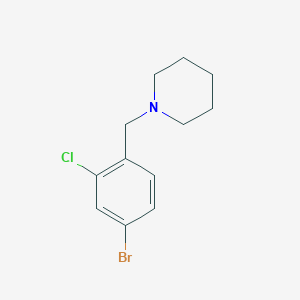

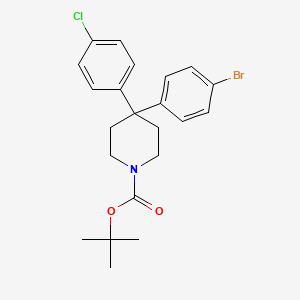

“1-(4-Bromo-2-chlorophenyl)methyl piperidine” is a chemical compound with the molecular formula C12H15BrClN . It has a molecular weight of 288.61 .

Synthesis Analysis

The synthesis of piperidine derivatives, such as “1-(4-Bromo-2-chlorophenyl)methyl piperidine”, has been a subject of research. Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The InChI code for “1-(4-Bromo-2-chlorophenyl)methyl piperidine” is 1S/C12H15BrClN/c13-11-5-4-10(12(14)8-11)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 .

Physical And Chemical Properties Analysis

“1-(4-Bromo-2-chlorophenyl)methyl piperidine” is a compound with a molecular weight of 288.61 . It should be stored at a temperature of 2-8°C .

科学研究应用

Crystallography and Material Science

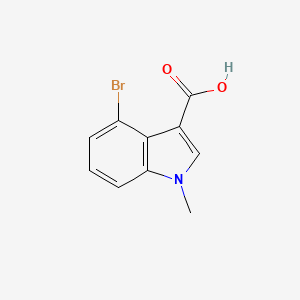

The compound “4-bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile” has been studied in the field of crystallography . The crystal structure of this compound has been determined, providing valuable information about its physical and chemical properties .

Method of Application

In a representative experiment, 0.5 g (1.2 mmol) of chlorfenapyr was dissolved in anhydrous dichloromethane, boron tribromide (0.4 g, 1.5 mmol) was slowly dropped into the solution, and ethyl acetate and water were extracted to obtain the compound . Under the catalysis of iron powder, the title compound was obtained by bromination of the above compounds twice .

Results and Outcomes

The crystal structure of the compound was determined using X-ray diffraction . The compound crystallizes in the monoclinic space group P21/c with unit cell parameters a = 9.4183(18) Å, b = 15.185(3) Å, c = 13.1826(18) Å, β = 133.905(8)°, V = 1358.4(4) Å3, Z = 4 . The final refinement of the structure gave Rgt(F) = 0.0420 and wRref(F2) = 0.1015 .

Pharmacological Applications

Piperidine derivatives have been found to have a wide range of pharmacological applications . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Method of Application

The specific method of application would depend on the specific derivative and its intended use. Generally, these compounds are synthesized in the lab and then tested in vitro (in a controlled lab environment outside of a living organism) and in vivo (inside a living organism) for their pharmacological effects .

Results and Outcomes

The results and outcomes of these applications are vast and varied, given the wide range of pharmacological effects. For example, some piperidine derivatives have shown promise in treating various types of cancer, while others have been effective in managing pain or inflammation .

Synthesis of Other Compounds

Piperidine derivatives, including “1-(4-Bromo-2-chlorophenyl)methyl piperidine”, can be used in the synthesis of other compounds. For instance, the compound “4-bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile” is a key intermediate for the synthesis of chlorfenapyr, a commonly used pesticide with low toxicity .

Method of Application

In a typical synthesis, the piperidine derivative would be reacted with other reagents under specific conditions to form the desired compound .

Results and Outcomes

The outcome of this application is the production of other useful compounds, such as chlorfenapyr, which has applications in agriculture as a pesticide .

Synthesis of Heterocyclic Rings

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . They can be used to obtain several heterocyclic rings through ring closure reactions . Cyanopyridines, pyrazolines, isoxazoles and pyrimidines having different heterocyclic ring systems and multiple derivatives can be synthesized using piperidines .

Method of Application

The specific method of application would depend on the specific derivative and its intended use. Generally, these compounds are synthesized in the lab and then tested in vitro (in a controlled lab environment outside of a living organism) and in vivo (inside a living organism) for their pharmacological effects .

Results and Outcomes

The results and outcomes of these applications are vast and varied, given the wide range of pharmacological effects. For example, some piperidine derivatives have shown promise in treating various types of cancer, while others have been effective in managing pain or inflammation .

Chalcone Derivatives

Method of Application

In a typical synthesis, the piperidine derivative would be reacted with other reagents under specific conditions to form the desired compound .

Results and Outcomes

Various chalcone derivatives show antimicrobial, antifungal, antimalarial, antiviral, anti-inflammatory, antileishmanial anti-tumor and anticancer properties . The α,β-unsaturated carbonyl system in chalcones makes them biologically active , and exclusion of the carbonyl system makes them biologically inactive, ensuring stability in both cis and trans forms .

安全和危害

The compound is classified as a highly flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage. It is also harmful to aquatic life . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, eye protection, and face protection .

属性

IUPAC Name |

1-[(4-bromo-2-chlorophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrClN/c13-11-5-4-10(12(14)8-11)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKSBSLWZUMHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101259243 | |

| Record name | 1-[(4-Bromo-2-chlorophenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101259243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-2-chlorophenyl)methyl piperidine | |

CAS RN |

1200131-41-4 | |

| Record name | 1-[(4-Bromo-2-chlorophenyl)methyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200131-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Bromo-2-chlorophenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101259243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1442219.png)

![ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B1442222.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrimidine](/img/structure/B1442229.png)